molecular formula ¹³C₆H₅NO₂ B1142442 Acide nicotinique-13C6 CAS No. 1189954-79-7

Acide nicotinique-13C6

Numéro de catalogue: B1142442
Numéro CAS: 1189954-79-7
Poids moléculaire: 129.07
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Chemical Reactions

The compound participates in various chemical reactions:

  • Oxidation : Converts to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
  • Reduction : Forms nicotinamide.
  • Substitution : The carboxyl group can be replaced by other functional groups.

Mass Spectrometry

As a stable isotope internal standard, (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is crucial for accurate quantification in mass spectrometry. Its isotopic labeling allows researchers to trace metabolic pathways with precision.

Biological Studies

The compound is extensively studied for its role in metabolic pathways involving nicotinic acid derivatives. It aids in understanding enzyme functions and cellular energy production through its influence on NAD+ metabolism.

Therapeutic Potential

Recent investigations have highlighted its potential therapeutic effects:

  • Hyperlipidemia Treatment : Derivatives are being explored for their ability to lower blood lipid levels.
  • Pellagra Prevention : As a precursor to NAD+, it may help prevent niacin deficiency-related conditions .

Dietary Supplements

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is utilized in the production of dietary supplements and fortified foods due to its nutritional benefits related to niacin.

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing pharmaceuticals aimed at treating various conditions including metabolic disorders and deficiencies .

Study 1: Antimicrobial Activity

A recent study evaluated pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids for their antimicrobial properties. The results indicated significant activity against pathogens like Pseudomonas aeruginosa, suggesting that modifications of pyridine derivatives could enhance their antimicrobial efficacy .

Study 2: Enzyme Inhibition

Another study focused on small molecule-based enzyme inhibitors related to pyridine compounds. These inhibitors showed promise in normalizing altered metabolic pathways in conditions such as primary hyperoxaluria by modulating enzyme activities involved in oxalate metabolism .

Analyse Biochimique

Biochemical Properties

Nicotinic acid-13C6 plays a crucial role in biochemical reactions as a precursor to coenzymes involved in the catabolism of fat, carbohydrates, protein, and alcohol, and in anabolic reactions such as fatty acid and cholesterol synthesis . It interacts with various enzymes, proteins, and other biomolecules, acting as electron donors or acceptors in redox reactions .

Cellular Effects

Nicotinic acid-13C6 influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Molecular Mechanism

At the molecular level, Nicotinic acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into its main metabolically active form, the coenzyme nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which act as electron donors or acceptors in many vital redox reactions .

Temporal Effects in Laboratory Settings

The effects of Nicotinic acid-13C6 change over time in laboratory settings. It has been observed that in doses large enough to produce pharmacological effects, Nicotinic acid-13C6 and its extended-release form are potent lipid-modifying agents . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Nicotinic acid-13C6 vary with different dosages in animal models . High doses of Nicotinic acid-13C6 (500 and 1000 mg/kg) have been shown to increase the concentration of NAD by 40 to 60% in blood and liver

Metabolic Pathways

Nicotinic acid-13C6 is involved in several metabolic pathways. It is a precursor for the synthesis of NAD and NADP, which play a crucial role in metabolism . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Nicotinic acid-13C6 is transported and distributed within cells and tissues . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are still being researched.

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is commonly used in industrial settings due to its efficiency. The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: On an industrial scale, nicotinic acid-13C6 is produced mainly from 3-methylpyridine or 5-ethyl-2-methylpyridine. The global market for nicotinic acid was valued at approximately USD 614 million in 2019, with major producers including Lonza and Vanetta .

Analyse Des Réactions Chimiques

Types of Reactions: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

    Nicotinamide-13C6: Another stable isotope-labeled form of vitamin B3.

    Nicotinic acid (unlabeled): The non-labeled form of nicotinic acid.

    Nicotinamide riboside: A precursor to nicotinamide adenine dinucleotide.

Uniqueness: (2,3,4,5,6-13C5)pyridine-3-carboxylic acid is unique due to its stable isotope labeling, which allows for precise tracking and quantification in scientific studies. This makes it particularly valuable in research applications where accurate measurement of metabolic processes is essential .

Activité Biologique

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid is a stable isotope-labeled compound that plays a significant role in various biological and pharmaceutical research applications. Its unique isotopic labeling allows for precise tracking in metabolic studies and contributes to understanding its biological activity. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid can be synthesized through several methods, with one common route being the oxidation of 5-ethyl-2-methylpyridine using nitric acid. This method is efficient for producing the compound in industrial settings and involves specific reaction conditions including high temperatures and catalysts to facilitate the oxidation process.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Converts nicotinic acid to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
  • Reduction : Can be reduced to form nicotinamide.
  • Substitution : The carboxyl group can be substituted with other functional groups.

Metabolic Pathways

The compound is studied for its involvement in key metabolic pathways. Its isotopic labeling is particularly useful in mass spectrometry for tracing metabolic processes involving nicotinic acid derivatives. Research indicates that (2,3,4,5,6-13C5)pyridine-3-carboxylic acid can influence NAD+ metabolism, which is crucial for cellular energy production and redox reactions .

Therapeutic Potential

Recent studies have explored the potential therapeutic effects of this compound:

  • Hyperlipidemia Treatment : Its derivatives are being investigated for their ability to lower lipid levels in the blood.
  • Pellagra Prevention : As a precursor to NAD+, it may help prevent conditions like pellagra caused by niacin deficiency .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyridine carboxylic acids. A study focusing on pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids demonstrated significant antimicrobial activity against various pathogens, suggesting that similar derivatives of (2,3,4,5,6-13C5)pyridine-3-carboxylic acid could exhibit comparable effects .

Study 1: Antimicrobial Evaluation

A recent evaluation of pyridyl amides showed broad-spectrum antimicrobial activity. The docking studies indicated strong binding affinity to TrmD enzyme from Pseudomonas aeruginosa, suggesting that modifications of pyridine-3-carboxylic acid could enhance its antimicrobial properties .

Study 2: Enzyme Inhibition

Another study investigated small molecule-based enzyme inhibitors related to pyridine compounds. These inhibitors showed promise in normalizing altered metabolic pathways in conditions like primary hyperoxaluria by modulating enzyme activities involved in oxalate metabolism .

Data Table: Summary of Biological Activities

Activity Type Description References
Metabolic PathwayInvolvement in NAD+ metabolism
AntimicrobialSignificant activity against pathogens
Therapeutic PotentialPotential treatment for hyperlipidemia and pellagra

Propriétés

IUPAC Name

(2,3,4,5,6-13C5)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIIMVLHYAWGP-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662145
Record name (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.066 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189954-79-7
Record name (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189954-79-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.2 g of 90% pyridinium bromide perbromide was added in one portion to a solution of 5 g of 3-pyridinecarboxylic acid, 5-cyano-1,4-dihydro-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-, ethyl ester and 1.2 ml pyridine in 150 ml of dry ethanol-free CHCl3 at -10° C. The mixture was stirred for 45 minutes at 0° C. and the bromide (6 g) was obtained by flash chromatography over silica gel (10% EtAc/CH2Cl2). This was dissolved in 30 ml of THF and added dropwise to a suspension of 4-mercaptopyridine, sodium salt [(prepared from 1.5 g of 4-mercapto pyridine and 0.5 g of 60% NaH in THF/DMF (1:1, 40 ml)] at 0° C. and the mixture was warmed to room temperature. After stirring for one hour, the reaction mixture was diluted with water and extracted with CH2Cl2. The organic extracts were washed with water, dried, and evaporated. The residue was crystallized from EtAc to give 5.1 g of 3-pyridinecarboxylic acid, 5-cyano-1,4-dihydro-6-methyl-2[4-pyridinylthiomethyl]-4-[(2-trifluoromethyl)phenyl]-, ethyl ester, mp 222°-224° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
THF DMF
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 8.4 g (22.5 mmol) of acid chloride starting material used in Example 1 in 50 ml of methylene chloride were added 5.4 g of 3-bromopropylamine hydrobromide and 5.5 g of potassium carbonate. The mixture was stirred at room temperature for one hour and then 20 ml of water was added. Stirring was continued for 18 hours. After that the organic layer was separated, washed with brine and concentrated. The oily residue was triturated with cyclohexane to give a solid. A 2.3 g analytically pure sample was obtained by chromatography of 2.6 g of crude 3-pyridinecarboxylic acid, 5-[[(3-bromopropyl)amino]carbonyl]-6-(difluoromethyl)- 4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester on silica gel columns with 20% ethyl acetate/cyclohexane as eluting solvent, m.p. 107°-110° C.
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate cyclohexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
8.4 g
Type
reactant
Reaction Step Two
Name
3-bromopropylamine hydrobromide
Quantity
5.4 g
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

The acid chloride starting material of Example 1 (12.81 g=0.0345 mole) was dissolved in 100 ml CH2Cl2. To this solution was added 4.68 g (0.0373 mol) of glycine methyl ester hydrochloride. This mixture was cooled in an ice bath before adding 10 ml of ethyldiisopropylamine (EDPA) (0.0574 mole) by pipet. The ice bath was removed, and the reaction stirred overnight at room temperature. 19F NMR showed the reaction was incomplete. An additional 3 ml of EDPA (0.172 mol) was added. After 1/2 hour a gas chromatographic assay showed complete reaction. It was washed with dilute HCl and extracted with CH2C2. The CH2Cl2 layer was dried with MgSO4, filtered and concentrated to 14.2 g orange oily solid. Two grams were chromatotroned (20% EtOAc/cyclohexane) and then recyrstallized to give 1.2 g of 3-pyridinecarboxylic acid, 6-(difluoromethyl)-5-[[(2-methoxy-2-oxoethyl)amino]carbonyl]-4-(2-methylpropyl)-2-(trifluoromethyl)-, methyl ester as a white solid. m.p. 126°-129° C.
[Compound]
Name
acid chloride
Quantity
12.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
4.68 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

This example illustrates the preparation of Compound 101, an example of the formation of the heterocycle by cycloaddition reaction. Sodium (7.87 g, 0.35 mol) was cautiously added in portions to 250 mL methanol under nitrogen. Methyl 5-acetyl-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (20 g, 0.057 mol) was added at 25° C., followed by dropwise addition of isoamyl nitrite (33.15 g, 0.283 mol). The mixture was stirred overnight at 25° C., then quenched with ice/concentrated HCl slush, and extracted with ether. The combined ether layers were washed with saturated sodium bicarbonate and dried (MgSO4). The solvent was evaporated in vacuo and the residue purified by HPLC with 10% ethyl acetate-hexane to give 22 g (99%) of 3-pyridinecarboxylic acid, 2-(difluoromethyl)-5-((hydroxyimino)acetyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester, as a yellow solid. m.p. 84°-86° C.
[Compound]
Name
Compound 101
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
heterocycle
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.87 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Methyl 5-acetyl-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
33.15 g
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

This example illustrates the preparation of Compounds 62, 106, 107, and 109, an example of reduction of a α-hydroxyhaloheterocyclomethyl derivative to the α-hydroxyheterocyclomethyl derivative, and oxidation of this derivative to compounds of the present invention. A mixture of methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate (7.2 g, 16 mmol), 6 mL triethylamine, and 5% of palladium on activated carbon catalyst (5 g) in 80 mL methanol was placed in a Parr hydrogenation apparatus at 50 psi and RT for 18 h. The reaction mixture was filtered through celite. The celite was thoroughly washed with methanol. The combined filtrates was concentrated in vacuo. The residual solid was purified by flash chromatography on silica gel with 30% ethyl acetate-cyclohexane to afford 3-pyridinecarboxylic acid, 2-(difluoromethyl)-5-(hydroxy-5-thiazolylmethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester (5 g, 73.5%) as A light yellow solid. m.p. 140°-150° C.
[Compound]
Name
Compounds 62
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 5-[(2-chloro-5-thiazolyl)-hydroxymethyl)-2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-3-pyridinecarboxylate
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.